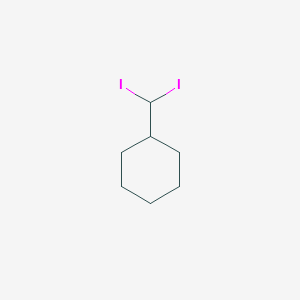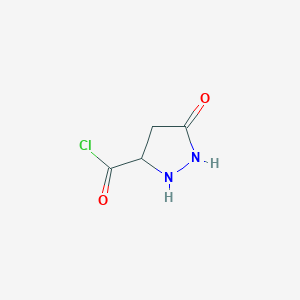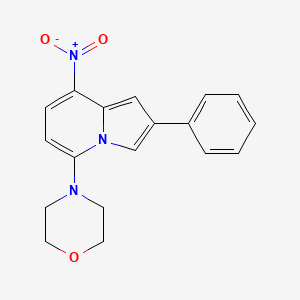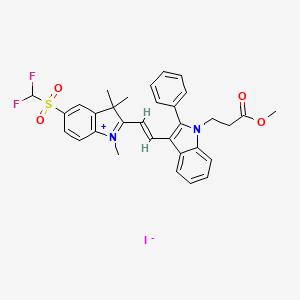
(Diiodomethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diiodomethyl)cyclohexane is an organic compound characterized by the presence of two iodine atoms attached to a methyl group, which is in turn bonded to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diiodomethyl)cyclohexane typically involves the iodination of methylcyclohexane. One common method is the reaction of methylcyclohexane with iodine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the diiodomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(Diiodomethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxymethylcyclohexane.
Reduction Reactions: The compound can be reduced to form methylcyclohexane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Hydroxymethylcyclohexane.
Reduction: Methylcyclohexane.
Oxidation: Cyclohexanone derivatives.
科学的研究の応用
(Diiodomethyl)cyclohexane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used in imaging techniques.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of (Diiodomethyl)cyclohexane involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, resulting in various chemical transformations. The exact pathways and molecular targets depend on the specific reaction conditions and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Iodomethylcyclohexane: Contains only one iodine atom attached to the methyl group.
Bromomethylcyclohexane: Contains a bromine atom instead of iodine.
Chloromethylcyclohexane: Contains a chlorine atom instead of iodine.
Uniqueness
(Diiodomethyl)cyclohexane is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. The diiodo substitution pattern provides distinct electronic and steric properties compared to its mono-substituted or halogen-substituted analogs.
特性
CAS番号 |
65826-85-9 |
|---|---|
分子式 |
C7H12I2 |
分子量 |
349.98 g/mol |
IUPAC名 |
diiodomethylcyclohexane |
InChI |
InChI=1S/C7H12I2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChIキー |
KVJCXHVFZFXJAR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)



![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)




![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)




